Oleanolic aldehyde
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Overview
Description
Oleanolic aldehyde is a natural compound found in various plants, including olives, garlic, and apples. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antimicrobial Applications Oleanolic aldehyde, isolated from Thompson seedless raisins (Vitis vinifera), shows potential as an antimicrobial compound. It demonstrated inhibitory effects against oral pathogens like Streptococcus mutans and Porphyromonas gingivalis, which are associated with dental caries and periodontal disease. These findings indicate its potential application in oral health products (Rivero-Cruz et al., 2008).
Biological Activities and Therapeutic Potential Oleanolic aldehyde has been studied for its diverse pharmacological activities. These include hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. Its potential in chronic disease management and as a framework for developing semi-synthetic triterpenoids has been highlighted (Ayeleso et al., 2017).
Role in Triterpenoid Biosynthesis Studies on the biosynthesis of triterpenoids, like oleanolic acid and ursolic acid, reveal the multifunctional role of CYP716A subfamily members, including their involvement in the modification of β-amyrin to oleanolic acid. This understanding aids in the heterologous production of pharmacologically important triterpenoids (Fukushima et al., 2011).
Nanoparticle Formulation for Enhanced Effects The preparation of oleanolic acid nanosuspensions has been explored to improve its solubility and bioavailability. These nanosuspensions showed enhanced hepatoprotective effects against liver injury, illustrating the potential of nanoparticle formulations in increasing the therapeutic efficacy of oleanolic acid (Chen et al., 2005).
Extraction and Characterization Research has been conducted on the extraction and characterization of oleanolic acid from various plant sources. Its biological activities against multiple diseases, including dyslipidemia, diabetes, and metabolic syndrome, have been noted. Methods to enhance its biopharmaceutical properties due to its hydrophobic nature have also been a focus (Castellano et al., 2022).
properties
CAS RN |
17020-22-3 |
---|---|
Product Name |
Oleanolic aldehyde |
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,19,21-24,32H,9-18H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 |
InChI Key |
STHRNDDZYFUIDO-OSQDELBUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)(C)C)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C |
melting_point |
168-172°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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